

Application Note: Quantification of cGAMP by LC-MS/MS

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Compound of Interest

Compound Name: *Cgamp*

Cat. No.: *B1449605*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic GMP-AMP (**cGAMP**) is a critical second messenger in the innate immune system.[1] Produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, **cGAMP** activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[2][3][4] This pathway is a key target in drug discovery for cancer immunotherapy and autoimmune diseases.[2] Accurate and sensitive quantification of **cGAMP** is therefore essential for understanding its role in disease and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of **cGAMP** isomers.[5] This application note provides a detailed protocol for the quantification of 2'3'-**cGAMP** in biological samples using LC-MS/MS.

cGAS-STING Signaling Pathway

The cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infection, or cellular damage.[2][3] cGAS binds to cytosolic dsDNA, triggering a conformational change and its enzymatic activation.[3] Activated cGAS catalyzes the synthesis of **cGAMP** from ATP and GTP.[2][3] **cGAMP** then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[4] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[2][4] In the Golgi, STING

recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of genes encoding type I interferons.[2]

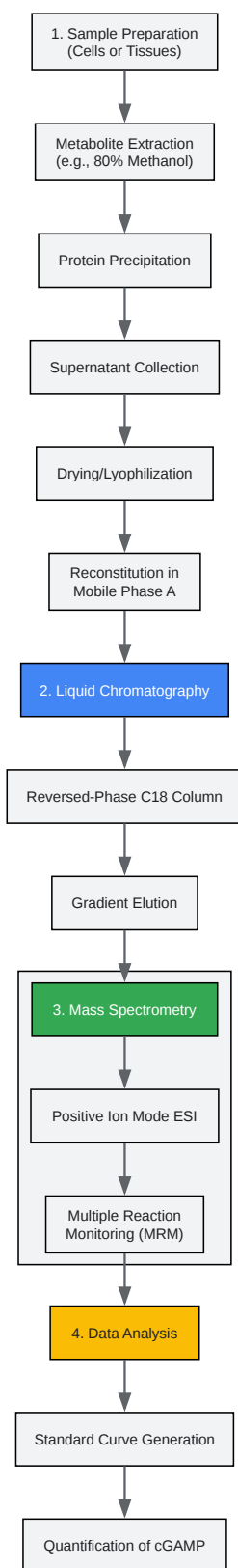


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Caption: The cGAS-STING signaling pathway.

Experimental Workflow

The quantification of **cGAMP** by LC-MS/MS involves several key steps, beginning with sample preparation to extract the analyte, followed by chromatographic separation and detection by mass spectrometry.



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Caption: General workflow for **cGAMP** quantification.

Quantitative Data Summary

The following tables summarize typical parameters for LC-MS/MS analysis of **cGAMP**. Note that specific values may require optimization for different instruments and matrices.

Table 1: Liquid Chromatography Parameters

Parameter	Typical Value
Column	Reversed-phase C18 suitable for polar molecules
Mobile Phase A	Water with 0.1% formic acid[5]
Mobile Phase B	Acetonitrile with 0.1% formic acid[5]
Flow Rate	0.2-0.6 mL/min
Injection Volume	5-10 μ L
Gradient	Start at low %B (e.g., 0-5%), ramp to high %B (e.g., 95%) over several minutes[5]

Table 2: Mass Spectrometry Parameters

Parameter	Typical Value
Ionization Mode	Positive Ion Electrospray (ESI+)[5]
Scan Type	Multiple Reaction Monitoring (MRM)[5]
Precursor Ion ([M+H] ⁺)	m/z 675.1[5][6]
Product Ions (Fragments)	m/z 540.1, 524.1, 476.1, 330.1, 312.0, 136[6][7]
Collision Energy	20-30 V (requires optimization)[6]

Table 3: Comparison of **cGAMP** Quantification Methods

Method	Specificity	Sensitivity	Throughput	Cost
LC-MS/MS	High	High (nanomolar to picomolar)	Low to Medium	High
ELISA	Medium to High (antibody dependent)	Medium (picomolar)	High	Medium
Fluorescent Biosensors	High (isomer specific)	High (nanomolar)	High	Low to Medium

Experimental Protocols

Protocol 1: Intracellular Extraction of cGAMP from Cultured Cells

This protocol describes the extraction of small molecule metabolites, including **cGAMP**, from cultured cells.[\[5\]](#)

Materials:

- Ice-cold Phosphate-Buffered Saline (PBS)
- Pre-chilled (-80°C) 80% Methanol
- Cell scrapers
- Microcentrifuge tubes
- Centrifuge capable of operating at 4°C and >15,000 x g
- Lyophilizer or vacuum concentrator

Procedure:

- Culture cells to the desired density in a multi-well plate.
- Aspirate the culture medium and wash the cells twice with ice-cold PBS.[\[5\]](#)

- Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).[5]
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.[5]
- Vortex the tube vigorously for 1 minute.[5]
- Incubate at -80°C for at least 1 hour to precipitate proteins.[5]
- Centrifuge at 15,000 x g for 10 minutes at 4°C.[5]
- Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube. [5]
- Dry the supernatant using a lyophilizer or vacuum concentrator.[5]
- Store the dried extract at -80°C until LC-MS/MS analysis.[5]

Protocol 2: LC-MS/MS Quantification of cGAMP

This protocol provides a general framework for the analysis of **cGAMP** isomers. Specific parameters will need to be optimized for the instrument used.[5]

Materials:

- Dried cell or tissue extracts (from Protocol 1 or similar)
- 2'3'-**cGAMP** analytical standard
- Isotopically labeled internal standard (e.g., $^{13}\text{C}_{10}$, $^{15}\text{N}_5$ -2'3'-**cGAMP**)[5]
- Mobile phase A: Water with 0.1% formic acid[5]
- Mobile phase B: Acetonitrile with 0.1% formic acid[5]
- Reversed-phase C18 column suitable for polar molecules[5]
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Reconstitute the dried extracts in a small, known volume of mobile phase A.[\[5\]](#)
 - Add the internal standard to all samples, calibration standards, and quality controls.
- Chromatographic Separation:
 - Inject the sample onto the C18 column.[\[5\]](#)
 - Use a gradient elution to separate **cGAMP** from other matrix components. A typical gradient might start at 0-5% B for 2 minutes, followed by an increase to 95% B over 10 minutes.[\[5\]](#)
 - Equilibrate the column back to the initial conditions between runs.[\[5\]](#)
- Mass Spectrometry:
 - Operate the mass spectrometer in positive ion mode.[\[5\]](#)
 - Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for **cGAMP** and the internal standard.[\[5\]](#)
 - For 2'3'-**cGAMP**, the precursor ion is typically $[M+H]^+$ at m/z 675.1.[\[5\]](#)[\[6\]](#)
 - Characteristic product ions include m/z 524.1, 476.1, and 312.0.[\[6\]](#)[\[7\]](#) The transition 675.1 \rightarrow 476.1 is often used for quantification due to its specificity.[\[7\]](#)
- Quantification:
 - Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
 - Calculate the concentration of **cGAMP** in the samples by comparing their peak area ratios to the standard curve.

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